molecular formula C8H16N2 B2809726 3-Methyl-octahydropyrrolo[1,2-a]piperazine CAS No. 1092297-90-9

3-Methyl-octahydropyrrolo[1,2-a]piperazine

Cat. No.: B2809726
CAS No.: 1092297-90-9
M. Wt: 140.23
InChI Key: ZUILOGVUGKBLHW-UHFFFAOYSA-N
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Description

3-Methyl-octahydropyrrolo[1,2-a]piperazine is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities. The compound has a molecular weight of 140.23 and is often used in various scientific research applications due to its unique chemical structure .

Preparation Methods

The synthesis of 3-Methyl-octahydropyrrolo[1,2-a]piperazine involves several steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

3-Methyl-octahydropyrrolo[1,2-a]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methyl-octahydropyrrolo[1,2-a]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3-Methyl-octahydropyrrolo[1,2-a]piperazine can be compared with other pyrrolopyrazine derivatives, such as:

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in various research fields .

Biological Activity

3-Methyl-octahydropyrrolo[1,2-a]piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a unique bicyclic structure that includes a piperazine ring fused with a pyrrolidine moiety. The compound can be synthesized through several methods, including:

  • Cyclization Reactions : Utilizing precursors such as 1,2-diamines and cyclic ketones under controlled conditions.
  • Functional Group Transformations : Modifying existing compounds to introduce the octahydropyrrolo structure.

Antimicrobial Properties

Recent studies have identified this compound derivatives as promising antimicrobial agents. Research published in Pharmaceuticals highlighted its effectiveness against various bacterial strains, suggesting that the compound's structure facilitates interaction with microbial membranes, leading to cell lysis and death .

Compound Activity MIC (µg/mL)
This compoundBroad-spectrum antimicrobial8-32
Control (e.g., Penicillin)Standard antimicrobial0.5

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in hypertension and inflammation . The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects.
  • Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into lipid bilayers, altering membrane fluidity and permeability .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound derivatives. The results indicated that modifications on the piperazine ring significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria.

  • Case Study Findings :
    • Derivatives with halogen substitutions exhibited improved potency.
    • Compounds were tested against clinical isolates of Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILOGVUGKBLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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